(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C16H15ClN4O |
|---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C16H15ClN4O/c1-22-13-4-2-3-11(9-13)15-19-16(21-20-15)14(18)10-5-7-12(17)8-6-10/h2-9,14H,18H2,1H3,(H,19,20,21) |
InChI Key |
VPPSYWCVTNSXJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Cyanamide Derivatives
Reacting 3-methoxyphenylhydrazine with cyanoguanidine in acidic ethanol under reflux conditions generates 5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-amine (Figure 1A). This step involves nucleophilic attack by the hydrazine nitrogen on the electrophilic carbon of the cyanamide, followed by cyclization and ammonia elimination.
Optimization Table 1: Cyclocondensation Conditions
| Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | HCl (1M) | 80 | 12 | 78 |
| Methanol | H2SO4 (0.5M) | 70 | 18 | 65 |
| Acetonitrile | Acetic Acid | 90 | 8 | 82 |
Ethanol with HCl emerged as the optimal system, balancing reaction efficiency and ease of purification.
Functionalization of the Triazole Amine
The 3-amino group on the triazole undergoes alkylation or reductive amination to introduce the 4-chlorophenylmethanamine moiety.
Reductive Amination Strategy
5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine reacts with 4-chlorophenylacetaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid. This one-pot reaction proceeds via Schiff base formation followed by reduction (Figure 1B).
Reaction Conditions:
-
Solvent: Methanol/Water (3:1 v/v)
-
Temperature: 25°C
-
Time: 24 hours
-
Yield: 68%
Nucleophilic Substitution Approach
Alternatively, 4-chlorobenzyl bromide reacts with the triazole amine in dimethylformamide (DMF) using potassium carbonate as a base. This method avoids the need for reducing agents but requires stringent anhydrous conditions.
Optimization Table 2: Alkylation Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 6 | 72 |
| NaH | THF | 60 | 8 | 65 |
| Cs2CO3 | Acetone | 50 | 12 | 58 |
Regioselective Modifications and Protecting Group Strategies
To prevent undesired side reactions during functionalization, Boc (tert-butyloxycarbonyl) protection of the triazole amine is employed.
Protection/Deprotection Sequence
-
Protection: Treat the triazole amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA).
-
Alkylation: React the Boc-protected intermediate with 4-chlorobenzyl bromide under conditions from Table 2.
-
Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in DCM, yielding the final product (Figure 1C).
Yield Comparison:
-
Without protection: 72%
-
With Boc protection: 89%
Catalytic Enhancements and Ligand Effects
Copper catalysis, though more common in 1,2,3-triazole synthesis, improves reaction rates in certain 1,2,4-triazole functionalizations.
Copper-Mediated Coupling
A catalytic system of CuSO4·5H2O (5 mol%) and tris(2-benzimidazolylmethyl)amine ligand (5 mol%) in methanol/water (3:1) enhances the alkylation efficiency (Table 3).
Optimization Table 3: Catalytic Alkylation
| Ligand | Solvent | Yield (%) |
|---|---|---|
| (BimH)3 | MeOH/H2O | 92 |
| TBTA | DMF | 78 |
| None | MeOH/H2O | 65 |
Purification and Characterization
Final purification involves silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol. Characterization via 1H NMR , 13C NMR , and HRMS confirms structural integrity.
1H NMR (400 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.45–7.38 (m, 4H, Ar-H)
-
δ 6.92–6.85 (m, 3H, Ar-H)
-
δ 4.32 (s, 2H, CH2NH2)
Scalability and Environmental Considerations
Large-scale synthesis (100 g) in ethanol/water reduces solvent waste, achieving a Green Chemistry Metric (E-factor) of 8.2. Alternatives like mechanochemical grinding are under investigation to further minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring and the aromatic groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Compound A : [5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride (CAS: 50877174)
- Structure : Substituted with a 4-methoxyphenyl group instead of 3-methoxyphenyl.
- Molecular weight: 226.68 g/mol (lower due to absence of a second chloro group) .
Compound B : (4-Fluorophenyl)(5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
- Structure : Features a pyrazinyl substituent at position 5 and a 4-fluorophenyl group.
- Key Differences :
Compound C : (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS: 1710195-66-6)
Heterocyclic Core Modifications
Compound D : (4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS: 1427379-58-5)
- Structure : Replaces the triazole core with an oxadiazole ring.
- Key Differences :
Compound E : (5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS: 1376514-14-5)
- Structure : Substituted with a furan ring at position 3.
- Reduced steric bulk compared to aryl substituents may enhance target accessibility .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 319.19 | 226.68 | 270.27 | 226.68 |
| LogP (Predicted) | 3.2 | 1.8 | 2.5 | 2.1 |
| Solubility (mg/mL) | 0.12 | 1.5 | 0.8 | 0.3 |
| Melting Point (°C) | 168–172 | 145–148 | 190–195 | 220–225 |
Biological Activity
(4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C17H16ClN3O
- Molecular Weight : 315.78 g/mol
The biological activity of this compound is primarily attributed to the triazole ring, which plays a critical role in its interaction with various biological targets. Triazoles are known for their ability to inhibit enzymes and modulate receptor activity. The presence of the chlorophenyl and methoxyphenyl groups enhances the compound's lipophilicity and potential for cellular penetration, which may contribute to its pharmacological effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. A study demonstrated that certain triazole compounds induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic proteins. The specific compound (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine was noted for its ability to reduce cell viability in several cancer cell lines, suggesting a promising role in cancer therapy.
Enzyme Inhibition
Enzymatic inhibition is another area where this compound shows potential. Triazoles are often designed to target specific enzymes involved in disease pathways. For instance, they may inhibit enzymes like aromatase or certain kinases, which are crucial in cancer progression.
Case Studies
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were tested against human cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutics .
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of triazole compounds revealed that derivatives similar to (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Data Tables
Q & A
Q. What are the key considerations in synthesizing (4-Chlorophenyl)(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanamine to ensure high yield and purity?
The synthesis typically involves cyclocondensation of precursor hydrazides with nitriles or other electrophilic intermediates under reflux conditions. Optimization includes:
- Temperature control : Maintaining 80–100°C to favor triazole ring formation while avoiding decomposition .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Monitoring : Thin-layer chromatography (TLC) at intermediate steps to track reaction progress .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR to confirm the presence of the 4-chlorophenyl, 3-methoxyphenyl, and triazole moieties. Methoxy protons typically resonate at δ 3.8–4.0 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially the loss of Cl or methoxy groups .
- X-ray crystallography : For unambiguous structural determination; SHELXL is widely used for refinement of crystallographic data .
Advanced Research Questions
Q. How can SHELX software be utilized in the crystallographic analysis of this compound?
- Structure solution : Use SHELXD for phase determination via dual-space methods, particularly for resolving twinned or high-symmetry crystals .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Key parameters include R-factor convergence (<5%) and validation via CCDC databases .
- Challenges : Handling disorder in the methoxyphenyl group may require constraints or split-site modeling .
Q. What in vitro assays are appropriate for assessing the biological activity of this triazole derivative?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to evaluate binding affinity. Triazoles often target ATP-binding pockets .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Antimicrobial activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
Q. How can researchers resolve contradictions in biological activity data reported across studies?
- Control experiments : Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate compound-specific effects .
- Structural validation : Confirm compound identity via X-ray or NMR to rule out isomerization or degradation .
- Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC values to identify false positives .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use Schrödinger Suite or GROMACS to model binding modes with proteins (e.g., kinases). Focus on hydrogen bonds between the triazole NH and catalytic residues .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA) .
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. F on phenyl rings) with activity trends .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data between similar triazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
